4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Catalog No.
S1786970
CAS No.
1307803-52-6
M.F
C23H19NO3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic a...

CAS Number

1307803-52-6

Product Name

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

IUPAC Name

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)

InChI Key

YQRYKVLRMJAKGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O

Synonyms

4-(3-(1-naphthoyl)-1H-indol-1-yl)-butanoic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O

Forensic Toxicology

Application Summary: The compound JWH 073 N-butanoic acid metabolite is a synthetic cannabinoid metabolite. It is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain . This metabolite is used in forensic toxicology as a marker for the intake of synthetic cannabinoids .

Methods of Application: The detection of this metabolite in urine samples is usually done using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) with a limit of quantification of 0.1 ng/mL .

Results or Outcomes: In a study, urine specimens remained positive over a period of 20–43 (mean 27) days for JWH-018-COOH and over a period of 11–25 (mean 19) days for JWH-073-COOH . Mean elimination half-lives in urine were 14.0 (range 4.4–23.8) days for CN-JWH-018-COOH and 9.3 (range 3.6–16.8) days for CN-JWH-073-COOH .

Analytical Chemistry

Application Summary: JWH 073 N-butanoic acid metabolite is used as a reference material in analytical chemistry . It is used for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-MS .

Methods of Application: This compound is used as an internal standard in gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for the quantification of JWH 073 N-butanoic acid metabolite .

Results or Outcomes: The use of this compound as a reference material helps in achieving accurate and reliable results in the quantification of JWH 073 N-butanoic acid metabolite .

Drug Testing

Application Summary: JWH 073 N-butanoic acid metabolite is used in drug testing to detect the use of synthetic cannabinoids . It is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain .

Methods of Application: The detection of this metabolite in urine samples is usually done using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Results or Outcomes: The presence of this metabolite in urine samples indicates the use of synthetic cannabinoids .

Pharmacology

Application Summary: JWH 073 N-butanoic acid metabolite is used in pharmacological studies to understand the effects and metabolism of synthetic cannabinoids .

Methods of Application: This compound is used in in vitro studies to understand its interaction with cannabinoid receptors .

Results or Outcomes: The results of these studies contribute to our understanding of the pharmacological effects of synthetic cannabinoids .

Quality Control in Pharmaceutical Industry

Application Summary: JWH 073 N-butanoic acid metabolite can be used as a reference standard in the pharmaceutical industry . It helps in ensuring the quality of the products .

Methods of Application: This compound is used as an internal standard in various analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .

Results or Outcomes: The use of this compound as a reference standard helps in achieving accurate and reliable results in the quality control process .

Metabolism Studies

Application Summary: JWH 073 N-butanoic acid metabolite is used in metabolism studies to understand how the body processes synthetic cannabinoids .

Methods of Application: This compound is used in in vitro studies to understand its metabolism. The studies are usually done using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Results or Outcomes: The results of these studies contribute to our understanding of how synthetic cannabinoids are metabolized in the body .

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, also known as JWH 073 N-butanoic acid metabolite, is a synthetic cannabinoid derivative characterized by its complex structure that incorporates an indole moiety linked to a butanoic acid chain. This compound is primarily recognized as a secondary urinary metabolite of the synthetic cannabinoid JWH 073, which has gained attention for its psychoactive effects and interactions with cannabinoid receptors in the body. The molecular formula of this compound is C23H19NO3, and it has a molecular weight of approximately 357.402 g/mol. Its physical properties include a density of 1.2 g/cm³ and a boiling point of approximately 627.6 °C at 760 mmHg .

The chemical behavior of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid is largely influenced by its functional groups, particularly the carboxylic acid group and the indole structure. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a corresponding hydrocarbon.
  • Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound for various applications in research and industry.

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid acts primarily as a mildly selective agonist for cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite. The compound's interaction with these receptors suggests potential implications in therapeutic contexts, particularly concerning pain relief and anti-inflammatory effects.

The synthesis of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid typically involves multiple steps:

  • Formation of the Indole Derivative: Starting from an appropriate indole precursor, reactions involving acylation can introduce the naphthalene carbonyl group.
  • Coupling Reaction: The indole derivative is then coupled with butanoic acid or its derivatives through methods such as amide bond formation.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity suitable for analytical or biological studies.

These methods highlight the complexity involved in synthesizing this compound due to its intricate structure.

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid has several applications across different fields:

  • Analytical Chemistry: It serves as a reference standard in the quantification of synthetic cannabinoids in biological samples using techniques like liquid chromatography-mass spectrometry.
  • Forensic Toxicology: The compound is utilized in drug testing to detect synthetic cannabinoids in urine samples, aiding law enforcement and toxicology studies.
  • Pharmacological Research: It is used to study the metabolism and pharmacokinetics of synthetic cannabinoids, contributing to understanding their effects on human health .

Research involving interaction studies of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid focuses on its binding affinity and selectivity towards cannabinoid receptors. These studies often employ techniques such as radiolabeled ligand binding assays and cell-based assays to elucidate its pharmacological profile. Understanding these interactions helps clarify how this compound influences physiological responses mediated by the endocannabinoid system.

Several compounds exhibit structural similarities to 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, particularly within the class of synthetic cannabinoids. Here are some notable examples:

Compound NameStructureUnique Features
JWH 018Indole derivative with pentyl chainKnown for higher potency at CB1 receptor
JWH 015Indole derivative with a longer alkyl chainExhibits unique metabolic pathways
JWH 073Parent compoundDirectly related; serves as precursor to metabolites

These compounds share similar core structures but differ in their side chains or functional groups, which significantly affects their biological activity and receptor selectivity.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

357.13649347 g/mol

Monoisotopic Mass

357.13649347 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-04-14
1.Aung, M.M.,Griffin, G.,Huffman, J.W., et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence 60, 133-140 (2000).

Explore Compound Types